CAY10599

Metabolism Diabetes PPARγ Agonist

Generic PPARγ agonists lack the potency and selectivity needed for clean target validation. CAY10599 solves this as a high-purity TZD-class PPARγ agonist with 4-fold greater potency than rosiglitazone (EC50 = 0.05 µM) and a defined selectivity window (>79.8-fold over PPARα, >200-fold over PPARδ). • EC50 = 0.05 µM for PPARγ transactivation - functional activation at lower concentrations • >79.8-fold selectivity over PPARα minimizes off-target metabolic effects • 25 mg/ml solubility in DMSO, ethanol, DMF ensures reproducible stock preparation • Validated in zebrafish liver regeneration model at 7 µM

Molecular Formula C38H41NO5
Molecular Weight 591.748
CAS No. 1143573-33-4
Cat. No. B592807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10599
CAS1143573-33-4
Synonyms2-[[1-[3-[4-([1,1/'-biphenyl]-4-ylcarbonyl)-2-propylphenoxy]propyl]-1,2,3,4-tetrahydro-5-quinolinyl]oxy]-2-methyl-propanoic acid
Molecular FormulaC38H41NO5
Molecular Weight591.748
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O
InChIInChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42)
InChIKeyJWJGBYOYIUOQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAY10599: PPARγ Agonist Overview


CAY10599 is a synthetic, high-purity (≥98%) small molecule belonging to the thiazolidinedione (TZD) class of compounds . Its chemical structure is defined as 2-[[1-[3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-2-propylphenoxy]propyl]-1,2,3,4-tetrahydro-5-quinolinyl]oxy]-2-methyl-propanoic acid, with a molecular formula of C38H41NO5 and a molecular weight of 591.74 g/mol . The compound is functionally characterized as a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor central to the regulation of lipid and glucose metabolism .

CAY10599 Differentiation from Other TZDs


While CAY10599 shares the thiazolidinedione (TZD) core with clinical drugs like rosiglitazone and pioglitazone, generic substitution is not scientifically valid due to its distinct pharmacological profile. CAY10599 demonstrates a unique combination of enhanced potency and a defined selectivity window across PPAR subtypes that is not replicated by other TZDs [1]. Specifically, its 4-fold greater potency for PPARγ transactivation compared to rosiglitazone allows for functional activation at lower concentrations, potentially minimizing off-target effects observed with higher concentrations of less potent analogs . Furthermore, its quantified selectivity over PPARα and PPARδ, while not absolute, provides a more predictable tool for dissecting PPARγ-specific pathways compared to pan-PPAR agonists like bezafibrate, which activates multiple subtypes at similar concentrations [2].

CAY10599 Key Evidence Summary


PPARγ Transactivation Potency Advantage

In a direct head-to-head comparison within a PPARγ transactivation assay, CAY10599 demonstrates an EC50 of 0.05 µM, which is a 4-fold increase in potency over the reference TZD compound, rosiglitazone [1]. This quantifiable difference in effective concentration is critical for experimental design, allowing for potent receptor activation at a lower compound concentration.

Metabolism Diabetes PPARγ Agonist

PPAR Subtype Selectivity Profile

Cross-study comparable data from transactivation assays define the selectivity window of CAY10599. The compound exhibits an EC50 of 3.99 µM for PPARα and an EC50 > 10 µM for PPARδ, compared to its primary EC50 of 0.05 µM for PPARγ . This provides a quantitative basis for its classification as a selective PPARγ agonist, with a minimum 79.8-fold selectivity for PPARγ over PPARα and >200-fold selectivity for PPARγ over PPARδ.

Nuclear Receptors Selectivity Profiling Metabolic Disorders

Zebrafish Liver Regeneration Study

In an in vivo zebrafish model of liver regeneration, CAY10599 was utilized at a concentration of 7 µM for a 48-hour treatment period in Tg(fabp10a:pt-β-catenin) larvae . This application demonstrates the compound's utility beyond in vitro cell culture and provides a validated experimental context for its use in a complex biological system. This contrasts with PPARα agonists like GW7647, which were used at a lower concentration (1 µM) in the same study, highlighting the distinct biological roles of different PPAR subtypes in the same model [1].

In Vivo Zebrafish Liver Regeneration

Solubility in Organic Solvents

Technical datasheets from reputable vendors specify that CAY10599, supplied as a crystalline solid, achieves a solubility of 25 mg/ml in DMF, DMSO, and Ethanol . This high solubility in commonly used solvents for biological assays facilitates the preparation of concentrated stock solutions, which is a practical advantage over less soluble analogs that may require specialized or harsh solvent conditions, potentially confounding experimental results.

Solubility Formulation In Vitro Assays

CAY10599 Research Applications


Glucose and Lipid Metabolism Research

Based on its 4-fold higher potency than rosiglitazone and its defined selectivity window (>79.8-fold over PPARα), CAY10599 is the preferred tool compound for in vitro studies requiring precise and potent activation of PPARγ with minimal cross-reactivity to other PPAR isoforms . This is especially relevant for metabolic research where distinguishing PPARγ-driven effects from those mediated by PPARα or PPARδ is critical for target validation and pathway analysis.

Zebrafish Liver Disease Models

CAY10599 has been successfully used in a validated zebrafish model at a working concentration of 7 µM to study liver regeneration and metabolism . This provides a robust experimental framework for researchers utilizing zebrafish to investigate the role of PPARγ in liver biology, non-alcoholic fatty liver disease (NAFLD), and hepatocellular carcinoma. The established protocol offers a direct starting point for designing in vivo experiments.

High-Solubility Cellular Assays

The high solubility of CAY10599 (25 mg/ml) in DMSO, ethanol, and DMF ensures the consistent preparation of concentrated stock solutions . This property is essential for researchers conducting high-throughput screening or long-term cell-based assays, where solvent-related artifacts or compound precipitation can significantly impact data quality and reproducibility. This practical advantage makes CAY10599 a reliable choice over less soluble PPARγ modulators.

Technical Documentation Hub

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